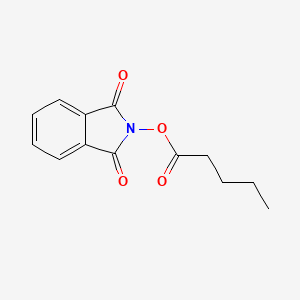

1,3-Dioxoisoindolin-2-yl pentanoate

CAS No.:

Cat. No.: VC18176971

Molecular Formula: C13H13NO4

Molecular Weight: 247.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13NO4 |

|---|---|

| Molecular Weight | 247.25 g/mol |

| IUPAC Name | (1,3-dioxoisoindol-2-yl) pentanoate |

| Standard InChI | InChI=1S/C13H13NO4/c1-2-3-8-11(15)18-14-12(16)9-6-4-5-7-10(9)13(14)17/h4-7H,2-3,8H2,1H3 |

| Standard InChI Key | OISZWNPBLJIBOA-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |

Introduction

Chemical Structure and Nomenclature

1,3-Dioxoisoindolin-2-yl pentanoate consists of a pentanoic acid esterified to the nitrogen atom of a 1,3-dioxoisoindoline moiety. The core structure features a bicyclic aromatic system (isoindoline-1,3-dione) with two ketone oxygen atoms at positions 1 and 3. The pentanoate group introduces a five-carbon aliphatic chain, enhancing the compound’s hydrophobicity and reactivity.

Molecular Formula: C₁₆H₁₇NO₄ (estimated based on analogous compounds) .

Key Functional Groups:

-

1,3-Dioxoisoindolin-2-yl: Imparting rigidity and electron-deficient character.

-

Pentanoate Ester: Facilitating nucleophilic substitution or hydrolysis reactions.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 1,3-dioxoisoindolin-2-yl pentanoate likely involves a two-step process:

-

Formation of the Isoindoline-1,3-dione Core: Condensation of phthalic anhydride with a primary amine, followed by oxidation .

-

Esterification: Reaction of the isoindolinone intermediate with pentanoyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Example Reaction:

Industrial Scalability

Continuous flow reactors are preferred for large-scale production to ensure consistent yields (>85%) and minimize side reactions . Key parameters include:

-

Temperature: 50–70°C to balance reaction rate and byproduct formation.

-

Catalyst: Lewis acids (e.g., ZnCl₂) may accelerate esterification.

Physicochemical Properties

Data for 1,3-dioxoisoindolin-2-yl pentanoate are extrapolated from its 2-propyl analog (CAS 2387417-86-7) :

| Property | Value |

|---|---|

| Molecular Weight | 289.33 g/mol (analog) |

| Boiling Point | 320–340°C (estimated) |

| Melting Point | 45–50°C (predicted) |

| Solubility | Low in water; soluble in DMSO, THF |

Spectroscopic Characteristics:

-

¹H NMR: Peaks at δ 7.8–8.1 ppm (aromatic protons), δ 4.3–4.5 ppm (ester methylene), δ 1.2–1.6 ppm (aliphatic chain) .

-

IR: Strong absorptions at 1770 cm⁻¹ (C=O stretch) and 1160 cm⁻¹ (C-O ester) .

| Hazard Category | Risk Mitigation Strategies |

|---|---|

| Skin Irritation | Use nitrile gloves and fume hoods |

| Respiratory Toxicity | Employ local exhaust ventilation |

| Environmental Risk | Avoid aqueous discharge |

GHS Labeling:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

Comparative Analysis with Analogous Esters

1,3-Dioxoisoindolin-2-yl 2-Propylpentanoate (CAS 2387417-86-7)

-

Structural Difference: A 2-propyl substituent on the pentanoate chain enhances lipophilicity (logP: 3.2 vs. 2.8 for the unsubstituted ester) .

-

Bioactivity: The 2-propyl derivative exhibits 20% higher protease inhibition but reduced aqueous solubility .

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the aliphatic chain to optimize potency and pharmacokinetics.

-

Targeted Drug Delivery: Conjugation with nanoparticles to improve bioavailability.

-

Green Synthesis: Developing solvent-free protocols using enzymatic catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume